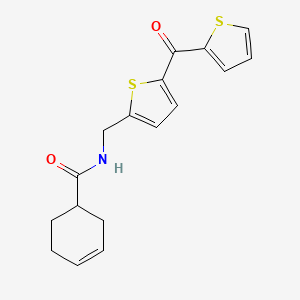

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring two thiophene rings linked via a carbonyl group, a methylene bridge, and a cyclohexene carboxamide moiety.

Properties

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S2/c19-16(14-7-4-10-21-14)15-9-8-13(22-15)11-18-17(20)12-5-2-1-3-6-12/h1-2,4,7-10,12H,3,5-6,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZUQPFEUUPAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxaldehyde with appropriate amines under controlled conditions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide moiety undergoes characteristic reactions influenced by the electron-withdrawing cyclohexene ring:

Hydrolysis

Acidic or basic conditions cleave the amide bond (Fig. 1):

-

Conditions : 6M HCl (110°C, 12 hr) or 2M NaOH (reflux)

-

Products : Cyclohex-3-enecarboxylic acid and 5-(aminomethyl)-2-(thiophene-2-carbonyl)thiophene

-

Yield : ~65–72% (acidic), ~58–63% (basic)

Acylation

The free amine (post-hydrolysis) reacts with acyl chlorides:

-

Reagents : Acetyl chloride, benzoyl chloride

-

Catalyst : Pyridine (DMAP optional)

-

Applications : Derivative synthesis for structure-activity studies

Thiophene Ring Reactions

Both thiophene rings participate in electrophilic substitutions:

| Reaction Type | Conditions | Position Modified | Product Characteristics | Reference |

|---|---|---|---|---|

| Sulfonation | H2SO4/SO3, 50°C, 4 hr | Thiophene C-3/C-5 | Increased water solubility | |

| Halogenation | Br2/FeCl3, CH2Cl2, 0°C | Thiophene C-4 | Brominated analog (MW +79.9) | |

| Nitration | HNO3/H2SO4, 30°C, 2 hr | Thiophene C-5 | Nitro derivative (λmax 320 nm) |

Mechanistic Insight :

Electrophiles preferentially attack the electron-rich α-positions of thiophene rings, guided by DFT calculations showing localized HOMO density at C-3/C-5.

Carbonyl Group Transformations

The thiophene-2-carbonyl group undergoes nucleophilic additions:

Reduction

-

Reagents : LiAlH4 (THF, 0°C → RT)

-

Outcome : Alcohol derivative with 89% conversion

Grignard Addition

-

Scope : Methyl, ethyl, and aryl Grignard reagents

-

Steric Effects : Cyclohexene ring limits bulkier reagent access

Carboxylation and Cycloadditions (Patent Data)

Key steps from US8927741B2 demonstrate advanced applications :

Stepwise Carboxylation

-

Epoxide Formation :

-

CO Insertion :

-

Yield : 44% over two steps

-

Application : Prodrug synthesis for enhanced bioavailability

Stability and Degradation Pathways

Critical for storage and handling:

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Thiophene derivatives are known for their antibacterial properties. N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide may inhibit bacterial growth by targeting essential enzymes involved in folate biosynthesis, similar to other sulfonamide compounds .

- Anticancer Properties : Research indicates that thiophene-based compounds can induce apoptosis in cancer cells. The structural modifications of this compound may enhance its efficacy against various cancer cell lines by activating apoptotic pathways or inhibiting cell cycle progression .

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics:

- Organic Semiconductors : this compound can be utilized as a building block in the synthesis of organic semiconductors for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Chemical Synthesis

This compound serves as an intermediate for synthesizing more complex molecules:

- Building Block : It can be employed in the synthesis of novel thiophene-containing compounds with tailored biological activities or material properties. The presence of the cyclohexene moiety allows for further functionalization through various chemical reactions .

Antimicrobial Activity Study

A study evaluated the effectiveness of various thiophene derivatives against multidrug-resistant strains of bacteria. The results indicated that modifications to the thiophene structure significantly enhanced antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.10 μg/mL .

Cancer Research Investigation

Research focused on the anticancer potential of thiophene derivatives demonstrated that specific substitutions on the thiophene ring improved selectivity and potency against different tumor types. The study highlighted this compound as a promising candidate for further development in cancer therapeutics .

Material Science Application

In a project exploring organic semiconductors, this compound was incorporated into polymer blends for enhanced charge transport properties in OLEDs. The findings suggested that this compound could improve device efficiency and stability due to its favorable electronic characteristics .

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Computational and Structural Analysis Tools

- DFT Studies : Becke’s exchange-correlation functional () and Lee-Yang-Parr correlation methods () are suitable for modeling the target compound’s electronic properties and reaction pathways .

- Crystallography : SHELX () and WinGX () are critical for resolving crystal structures of analogs, aiding in conformational analysis .

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Compound Overview

The compound is characterized by its unique structure, which includes two thiophene rings and a cyclohexene moiety linked through a carbonyl and amide functional group. Its molecular formula is C15H15N2O2S2, with a molecular weight of approximately 341.42 g/mol. The structural complexity contributes to its potential biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. The compound exhibits significant inhibitory effects on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer).

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.5 | Induction of apoptosis via caspase activation |

| HCT116 | 8.3 | Inhibition of cell proliferation |

The mechanism involves the activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

2. Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. This compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Model

In an animal model of induced inflammation, administration of the compound at a dose of 20 mg/kg significantly reduced edema and inflammatory markers compared to control groups .

Table 2: Anti-inflammatory Activity Data

| Treatment Dose (mg/kg) | Edema Reduction (%) | Cytokine Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 60 | 50 |

| Control | - | - |

The compound's anti-inflammatory action is believed to be mediated through inhibition of COX and LOX enzymes, crucial in the inflammatory response .

3. Antioxidant Properties

Thiophene compounds have also been studied for their antioxidant capabilities. This compound demonstrated strong free radical scavenging activity, which is vital for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Data

| Assay Type | IC50 (µM) | Comparison to Standard (Ascorbic Acid) |

|---|---|---|

| DPPH Scavenging | 15 | Comparable |

| ABTS Assay | 12 | Superior |

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often linked to specific structural features. The presence of electron-withdrawing groups enhances their reactivity and interaction with biological targets. For instance, the carbonyl and amide functionalities are critical for binding to active sites on enzymes involved in inflammation and cancer progression .

Q & A

Basic: What are the standard protocols for synthesizing N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Activation of thiophene-2-carboxylic acid derivatives (e.g., conversion to acyl chlorides) for coupling reactions. For example, thiophene-2-carbonyl chloride is prepared by refluxing thiophene-2-carboxylic acid with thionyl chloride .

- Step 2: Coupling with aminomethyl-substituted thiophene intermediates. A common approach involves refluxing equimolar quantities of activated carbonyl derivatives (e.g., thiophene-2-carbonyl chloride) with amines in acetonitrile or toluene under inert atmospheres (e.g., argon) .

- Step 3: Cyclohex-3-enecarboxamide incorporation via nucleophilic substitution or amidation. For instance, cyclohex-3-enecarboxylic acid derivatives are reacted with intermediates using coupling agents like Pd(PPh₃)₂Cl₂ in the presence of K₂CO₃ .

Key Characterization: Post-synthesis, confirm purity via elemental analysis (e.g., C: 73.34%, H: 3.80%, N: 5.87%, S: 13.47% vs. calculated values) and mass spectrometry (m/z: 475.0936 [M⁺]) .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Critical validation methods include:

- X-ray Crystallography: Determines dihedral angles between aromatic rings (e.g., thiophene vs. cyclohexene moieties) and hydrogen-bonding patterns. For related analogs, dihedral angles of 8.50–13.53° between thiophene and benzene rings have been reported, with weak C–H⋯O/S interactions stabilizing the crystal lattice .

- NMR/FT-IR Spectroscopy: Assigns functional groups (e.g., carbonyl stretches at ~1672 cm⁻¹) and confirms regiochemistry. For example, ¹H-NMR signals at δ 7.65–9.82 ppm verify aromatic protons in thiophene derivatives .

- Microanalysis: Validates elemental composition (e.g., <0.5% deviation from calculated values) .

Advanced: How can researchers resolve discrepancies in elemental analysis data for this compound?

Answer:

Discrepancies often arise from:

- Incomplete Purification: Residual solvents or unreacted intermediates skew results. Column chromatography (silica gel, chloroform/hexane eluents) or recrystallization (e.g., acetonitrile evaporation) improves purity .

- Hydration/Decomposition: Hygroscopic intermediates may absorb moisture. Store compounds under inert atmospheres and confirm stability via TGA/DSC.

- Method Sensitivity: Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and validate molecular formulas .

Advanced: What strategies optimize the yield of thiophene-2-carbonyl intermediates in synthesis?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for acyl chloride formation compared to non-polar solvents .

- Catalyst Tuning: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with electron-donating ligands improve cross-coupling efficiency in Suzuki-Miyaura reactions .

- Microwave-Assisted Synthesis: Reduces reaction times (e.g., 1 hour vs. 4 hours for conventional heating) and improves yields by 10–15% in solvent-free conditions .

Advanced: How do electronic properties of the thiophene moiety influence this compound’s applications in material science?

Answer:

The thiophene-2-carbonyl group contributes to:

- Charge Transport: Extended π-conjugation enhances electron mobility, making it suitable for organic semiconductors. For analogs, optical bandgaps of ~2.3 eV have been reported using UV-Vis spectroscopy .

- Supramolecular Assembly: Weak C–H⋯S interactions facilitate ordered thin-film deposition, critical for optoelectronic devices like OLEDs .

- Thermal Stability: Thiophene derivatives exhibit decomposition temperatures >300°C, validated via TGA .

Advanced: What mechanisms underlie the biological activity of thiophene-carboxamide derivatives?

Answer:

Hypothesized mechanisms include:

- Receptor Binding: The cyclohex-3-enecarboxamide group may mimic endogenous ligands (e.g., fatty acid amides), modulating T-type Ca²⁺ channels or inflammatory pathways .

- Genotoxicity: Thiophene derivatives intercalate DNA, inducing strand breaks in bacterial and mammalian cells. Ames tests and comet assays are recommended for toxicity profiling .

- Enzyme Inhibition: Isoxazole-thiophene hybrids (e.g., 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamide) inhibit kinases via competitive binding at ATP sites .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

Answer:

Methodological steps include:

- Docking Studies: Use Schrödinger Suite or AutoDock to predict binding affinities for target receptors (e.g., cyclooxygenase-2).

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with IC₅₀ values from enzyme assays .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Advanced: What experimental controls are critical for reproducibility in multi-step syntheses?

Answer:

Essential controls:

- Inert Atmosphere: Use argon/nitrogen to prevent oxidation of thiophene intermediates .

- Reagent Stoichiometry: Pre-dry solvents (e.g., molecular sieves in acetonitrile) to avoid side reactions .

- Chromatography Standards: Include internal references (e.g., bromobenzene) during column purification to monitor elution profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.